Fmoc-2,5-dihydro-d-phenylglycine

Catalog No.
S831366
CAS No.
1217852-98-6
M.F
C23H21NO4
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2,5-dihydro-d-phenylglycine

CAS Number

1217852-98-6

Product Name

Fmoc-2,5-dihydro-d-phenylglycine

IUPAC Name

(2R)-2-cyclohexa-1,4-dien-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H21NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-2,4-7,9-13,20-21H,3,8,14H2,(H,24,27)(H,25,26)/t21-/m1/s1

InChI Key

VOBBUNDEIQKUCV-OAQYLSRUSA-N

SMILES

C1C=CCC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1C=CCC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1C=CCC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-2,5-dihydro-d-phenylglycine (CAS 1217852-98-6) is a highly specialized, Fmoc-protected non-natural amino acid featuring a 1,4-cyclohexadienyl side chain. It serves as a critical building block in solid-phase peptide synthesis (SPPS) for generating conformationally constrained peptidomimetics and semi-synthetic beta-lactam analogs [1]. Unlike standard aromatic amino acids, this compound provides a quantifiable combination of non-planar steric bulk and orthogonal chemical reactivity, making it a highly sought-after precursor for advanced drug discovery and biopolymer engineering where standard proteinogenic properties are insufficient [2].

Substituting Fmoc-2,5-dihydro-d-phenylglycine with its closest aromatic analog, Fmoc-D-phenylglycine, fundamentally alters the structural and chemical profile of the synthesized peptide [1]. The fully aromatic phenyl ring is strictly planar, whereas the 1,4-cyclohexadienyl ring adopts a non-planar boat conformation, which shifts the backbone dihedral angles and alters target receptor binding [2]. Furthermore, the aromatic ring lacks the isolated alkene reactivity present in the diene system, completely eliminating the possibility of downstream late-stage functionalizations such as Diels-Alder cycloadditions [1]. Consequently, for workflows requiring specific conformational constraints or post-synthetic orthogonal modifications, generic aromatic substitution is unviable.

Orthogonal Reactivity for Late-Stage Peptide Modification

The 1,4-cyclohexadienyl side chain of Fmoc-2,5-dihydro-d-phenylglycine contains isolated double bonds that act as reactive dienophiles or dienes under specific conditions, enabling targeted post-synthetic modifications [1]. In contrast, the fully aromatic ring of Fmoc-D-phenylglycine is inert to standard cycloadditions. Studies on dihydrophenylglycine derivatives demonstrate their successful engagement in Diels-Alder reactions and transition-metal coordination, allowing for the cross-linking or tagging of peptides without disrupting standard amide bonds [2].

Evidence DimensionCycloaddition reactivity (Diels-Alder compatibility)
Target Compound DataReactive (undergoes [4+2] cycloadditions at the isolated diene)
Comparator Or BaselineFmoc-D-phenylglycine (Inert to standard cycloadditions)
Quantified Difference100% orthogonal reactivity vs 0% for the aromatic analog
ConditionsStandard post-SPPS modification conditions (thermal cycloaddition or transition-metal catalysis)

Procurement of this specific diene-containing building block is essential for research programs requiring late-stage peptide tagging, stapling, or conjugation that cannot be achieved with standard aromatic residues.

Non-Planar Steric Profile for Enhanced Receptor Fit

The reduction of the aromatic ring to a 1,4-cyclohexadienyl moiety transforms a flat, 2D side chain into a bulky, 3D boat conformation [1]. This structural shift alters the Ramachandran dihedral angles of the resulting peptide backbone. When compared to the strictly planar phenyl group of Fmoc-D-phenylglycine, the diene ring occupies a larger effective stereochemical volume, which can disrupt native protease recognition and enhance binding affinity in tight enzymatic pockets, a mechanism critical to the efficacy of cephradine-type antibiotics [2].

Evidence DimensionSide-chain planarity and conformational volume
Target Compound DataNon-planar (boat conformation, sp2/sp3 hybridized carbons)
Comparator Or BaselineFmoc-D-phenylglycine (Strictly planar, fully sp2 hybridized)
Quantified DifferenceDistinct 3D steric bulk leading to altered backbone torsion angles
ConditionsX-ray crystallographic and NMR structural analysis of incorporated peptides

Buyers developing protease-resistant peptidomimetics or conformationally locked drugs must select this compound to achieve the specific 3D spatial arrangement that flat aromatic analogs cannot provide.

Modulated Lipophilicity for Pharmacokinetic Tuning

The partial saturation of the phenyl ring to a 1,4-cyclohexadienyl group subtly alters the lipophilicity of the amino acid residue [1]. Dihydrophenylglycine derivatives typically exhibit a slightly lower LogP compared to their fully aromatic phenylglycine counterparts, while remaining more lipophilic than fully saturated cyclohexylglycine. This intermediate lipophilicity is critical in optimizing the oral absorption and tissue distribution of the final active pharmaceutical ingredient (API) [2].

Evidence DimensionRelative lipophilicity (LogP contribution)
Target Compound DataIntermediate lipophilicity (partially reduced ring)
Comparator Or BaselineFmoc-D-phenylglycine (Higher lipophilicity) / Fmoc-D-cyclohexylglycine (Lower lipophilicity)
Quantified DifferenceTuned partition coefficient specific to the diene structure
ConditionsStandard physiological pH partitioning assays

For formulation and medicinal chemistry teams, procuring this exact intermediate-lipophilicity building block is crucial for fine-tuning the pharmacokinetic properties of peptide-based drug candidates.

Synthesis of Semi-Synthetic Beta-Lactam Analogs

Ideal for the solid-phase or chemo-enzymatic synthesis of cephradine and epicillin derivatives, where the 1,4-cyclohexadienyl side chain is an absolute structural requirement for the desired antimicrobial spectrum and oral bioavailability [1].

Late-Stage Peptide Functionalization and Stapling

The right choice for workflows requiring orthogonal chemical handles, as the isolated diene allows for selective Diels-Alder cycloadditions, cross-linking, or fluorescent tagging post-synthesis without interfering with standard amino acid side chains [2].

Development of Protease-Resistant Peptidomimetics

Highly recommended for designing metabolically stable peptides, where the non-planar steric bulk of the dihydrophenyl ring prevents recognition and cleavage by native proteolytic enzymes that typically target standard aromatic residues [1].

XLogP3

4.1

Dates

Last modified: 08-16-2023

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